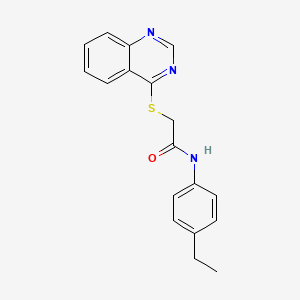

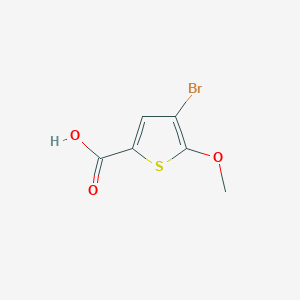

![molecular formula C13H14N2O2 B2372197 7,8,9,10-四氢苯并[e]吡啶并[1,2-a][1,4]二氮杂卓-6,12(5H,6aH)-二酮 CAS No. 41994-17-6](/img/structure/B2372197.png)

7,8,9,10-四氢苯并[e]吡啶并[1,2-a][1,4]二氮杂卓-6,12(5H,6aH)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The exact mechanism of action of benzodiazepines is unknown, but they appear to work by affecting neurotransmitters in the brain, chemicals that nerves release in order to communicate with other nearby nerves .

Synthesis Analysis

The synthesis of benzodiazepines involves the reaction of an amino acid with a carbonyl compound, followed by ring closure .Molecular Structure Analysis

Benzodiazepines are essentially composed of a benzene ring fused to a seven-membered diazepine ring .Chemical Reactions Analysis

Benzodiazepines undergo various chemical reactions, primarily oxidative reactions involving the diazepine ring .Physical And Chemical Properties Analysis

Benzodiazepines are usually lipophilic and highly protein-bound in the bloodstream. The half-life of these drugs varies greatly between individuals, depending on factors such as age, liver function, and concurrent medications .科学研究应用

抗增殖剂

该化合物作为一种潜在的抗增殖剂引起了人们的兴趣。研究人员已经探索了它对细胞生长和分裂的影响,尤其是在癌细胞中。 美国专利 US10975072B2 描述了取代的 6a,7,8,9,10,12-六氢苯并[e]吡啶并[1,2-a][1,4]二氮杂卓(包括我们的化合物)作为抗增殖剂 。需要进一步研究以阐明其作用机制和针对特定癌症类型的疗效。

新型合成路线

研究人员已经开发了与相关化合物有关的新合成方法。 例如,已经报道了一种从 2-氨基-5-氯苯甲酮合成阿普唑仑(一种众所周知的苯二氮卓类药物)的温和方法 。研究我们化合物类似的合成路线可以产生新的衍生物。

环扩展反应

6→8 环扩展反应已应用于相关化合物,导致产生氮杂卓[4,5-b]喹啉衍生物。 探索我们化合物类似的反应可以产生具有不同性质的有趣杂环结构 。

金属配合物

作为一种用途广泛的 N-配体,1,8-二氮杂双环[5.4.0]十一碳-7-烯 (DBU) 不仅被用作碱,而且还被用作金属配合物合成的溶剂。 研究我们化合物与各种金属离子的配位化学可以揭示有趣的应用 。

作用机制

Target of Action

The primary target of 7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12(5H,6aH)-dione is DNA . This compound is activated by hepatic cytosol into electrophilic sulfuric acid esters, which are capable of forming covalent DNA adducts .

Mode of Action

7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12(5H,6aH)-dione interacts with its target, DNA, through a process known as sulfotransferase-assisted activation . This process transforms the compound into an electrophilic, mutagenic, or tumorigenic sulfuric acid ester metabolite, which binds covalently to DNA and leads to mutation .

Biochemical Pathways

The biochemical pathway affected by 7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12(5H,6aH)-dione involves the activation of benzylic alcohols to mutagens by hepatic sulfotransferases . The downstream effect of this pathway is the formation of DNA adducts, which can lead to mutations .

Pharmacokinetics

It is known that the compound is activated in the liver and forms covalent bonds with dna . This suggests that the compound is absorbed and metabolized in the body, and its bioavailability is likely influenced by these processes.

Result of Action

The molecular and cellular effects of 7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12(5H,6aH)-dione’s action include the formation of DNA adducts and the induction of mutations . These effects can potentially lead to changes in gene expression and cellular function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12(5H,6aH)-dione. For instance, the presence of other substances in the body, such as other drugs or chemicals, could potentially affect the activation of the compound and its interaction with DNA . .

安全和危害

未来方向

属性

IUPAC Name |

5,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepine-6,12-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c16-12-11-7-3-4-8-15(11)13(17)9-5-1-2-6-10(9)14-12/h1-2,5-6,11H,3-4,7-8H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCKVEZDYLVVIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)C(=O)NC3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601331822 |

Source

|

| Record name | 5,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepine-6,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24806098 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

41994-17-6 |

Source

|

| Record name | 5,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepine-6,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

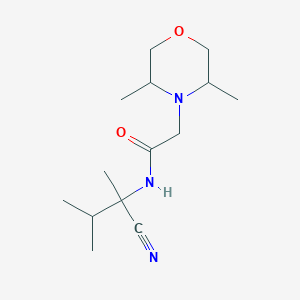

![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2372114.png)

![2-Ethyl-5-((2-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2372116.png)

![6-(p-tolyl)-[1,2,4]triazolo[3,4-a]phthalazine-3(2H)-thione](/img/structure/B2372127.png)

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2372130.png)

![4-(pyrrolidin-1-ylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2372131.png)

![methyl 3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2372132.png)

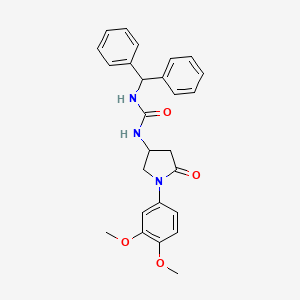

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2372133.png)